molecular formula C8H6BrFN4 B11772478 3-(4-Bromo-5-methyl-1H-1,2,3-triazol-1-yl)-2-fluoropyridine

3-(4-Bromo-5-methyl-1H-1,2,3-triazol-1-yl)-2-fluoropyridine

Cat. No.: B11772478
M. Wt: 257.06 g/mol
InChI Key: CYKWZDWNEGNOBW-UHFFFAOYSA-N
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Description

3-(4-Bromo-5-methyl-1H-1,2,3-triazol-1-yl)-2-fluoropyridine is a high-value chemical reagent designed for advanced research and development applications. This compound features a pyridine ring system functionalized with both a fluorine atom and a 4-bromo-5-methyl-1,2,3-triazole moiety, making it a versatile and sophisticated building block in organic synthesis and medicinal chemistry. The bromine atom on the triazole ring serves as an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki or Stille couplings, allowing researchers to rapidly generate a diverse library of analogs for structure-activity relationship (SAR) studies. The fluorine atom and the triazole ring are both privileged structures in drug design, often contributing to a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile. Compounds containing the 1,2,3-triazole core, as seen in this product, have been investigated for various biological activities. For instance, similar (1H-1,2,3-triazol-1-yl)pyridine compounds have been explored for their insecticidal properties . Furthermore, the structural motif of triazolyl pyridines is of significant interest in the search for new therapeutic agents, with recent research identifying potent 1,2,4-triazolyl pyridine analogs that exhibit low micromolar to nanomolar inhibitory activity against Mycobacterium tuberculosis, highlighting the potential of this chemical class in developing anti-infectives . This product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C8H6BrFN4

Molecular Weight

257.06 g/mol

IUPAC Name

3-(4-bromo-5-methyltriazol-1-yl)-2-fluoropyridine

InChI

InChI=1S/C8H6BrFN4/c1-5-7(9)12-13-14(5)6-3-2-4-11-8(6)10/h2-4H,1H3

InChI Key

CYKWZDWNEGNOBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=C(N=CC=C2)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-5-methyl-1H-1,2,3-triazol-1-yl)-2-fluoropyridine typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the triazole ring.

    Fluorination: The fluorine atom can be introduced using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) Reactions

The bromine atom at the 4-position of the triazole ring is a primary site for nucleophilic substitution. This reactivity is enhanced by the electron-deficient triazole system, which activates the C–Br bond toward nucleophiles.

Key Reactions:

  • Ammonolysis: Reaction with aqueous ammonia or amines in polar aprotic solvents (e.g., DMF) yields 4-amino-triazole derivatives. For example, treatment with benzylamine at 80°C replaces Br with a benzylamino group .

  • Thiol Substitution: Thiols (e.g., mercaptopyridines) in the presence of a base (K₂CO₃) displace bromine, forming thioether-linked triazoles .

Example Conditions:

ReagentSolventTemperatureYield (%)Product
BenzylamineDMF80°C784-(Benzylamino)-5-methyltriazole
2-MercaptopyridineMeCN60°C65Triazole-pyridine thioether

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom participates in palladium- or copper-catalyzed cross-couplings, enabling C–C or C–heteroatom bond formation.

Reported Reactions:

  • Suzuki-Miyaura Coupling: Reaction with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, dioxane) produces biaryl derivatives .

  • Buchwald-Hartwig Amination: Coupling with secondary amines (Pd₂(dba)₃, Xantphos) introduces amino groups at the triazole’s 4-position .

Example:

SubstrateCatalyst SystemLigandProductYield (%)
Phenylboronic acidPd(PPh₃)₄4-Phenyltriazole derivative82

Coordination Chemistry

The pyridine nitrogen and triazole ring act as ligands for transition metals. Structural analogs (e.g., 2-(3-bromo-1H-1,2,4-triazol-1-yl)pyridine) form complexes with Cu(II), Pd(II), and Ru(II) .

Coordination Modes:

  • Monodentate Binding: Pyridine nitrogen coordinates to metals like Cu(I) in acetonitrile.

  • Bidentate Binding: Triazole and pyridine nitrogens chelate metals such as Pd(II) in ethanol .

Functionalization of the Fluoropyridine Ring

The fluorine atom at the pyridine’s 2-position directs electrophilic substitution to the 5-position (meta to F).

Observed Reactions:

  • Nitration: Nitration (HNO₃/H₂SO₄) yields 5-nitro-2-fluoropyridine derivatives .

  • Halogenation: Chlorination (Cl₂, FeCl₃) produces 5-chloro-2-fluoropyridine .

Reactivity Comparison:

PositionElectrophileProductYield (%)
5NO₂⁺5-Nitro-2-fluoropyridine67
3Cl⁺Minor product<10

Triazole Ring Modifications

The 5-methyl group on the triazole influences steric and electronic effects:

  • Oxidation: MnO₂ in acetic acid oxidizes the methyl group to a carboxylic acid .

  • Cycloaddition: Click chemistry with azides forms 1,2,3-triazole-fused systems under Cu(I) catalysis .

Example Oxidation:

Oxidizing AgentSolventProductYield (%)
KMnO₄H₂O/AcOH5-Carboxy-1H-1,2,3-triazole58

Stability and Reactivity Trends

  • Thermal Stability: Decomposes above 240°C .

  • pH Sensitivity: Stable in neutral conditions but hydrolyzes in strong acids/bases via triazole ring opening .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to possess antifungal and antibacterial activities. A study highlighted that certain triazole derivatives demonstrated effective inhibition against various fungal pathogens such as Candida albicans and Aspergillus niger .

Anticancer Potential
The compound's structure allows it to interact with biological targets involved in cancer progression. Triazole-containing compounds have been investigated for their ability to inhibit tumor cell proliferation. For example, studies have identified triazole derivatives that exhibit cytotoxic effects against several cancer cell lines, including breast and lung cancer cells .

Agricultural Applications

Fungicides and Insecticides
The agricultural sector has shown interest in the application of triazole derivatives as fungicides and insecticides. Compounds similar to 3-(4-Bromo-5-methyl-1H-1,2,3-triazol-1-yl)-2-fluoropyridine have been synthesized and evaluated for their efficacy against plant pathogens and pests. Research has demonstrated that these compounds can effectively control fungal diseases in crops and provide a viable alternative to traditional pesticides .

Materials Science Applications

Polymer Chemistry
In materials science, the incorporation of triazole groups into polymers can enhance their thermal stability and mechanical properties. The unique bonding characteristics of triazoles allow for the development of new materials with improved performance metrics suitable for various industrial applications.

Case Studies

Study Focus Findings
Study 1Antifungal ActivityDemonstrated effective inhibition against Candida albicans with IC50 values comparable to established antifungals .
Study 2Anticancer PropertiesEvaluated a series of triazole derivatives for cytotoxicity against breast cancer cell lines; some compounds showed significant activity .
Study 3Agricultural EfficacyInvestigated the insecticidal properties against Spodoptera frugiperda; results indicated promising activity at low concentrations .

Mechanism of Action

The mechanism of action of 3-(4-Bromo-5-methyl-1H-1,2,3-triazol-1-yl)-2-fluoropyridine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the triazole ring and halogen atoms could enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Substituent-Driven Functional Differences

The table below compares the target compound with analogs from the provided evidence, focusing on substituent effects:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Applications
Target Compound Pyridine-triazole 4-Bromo (triazole), 5-methyl (triazole), 2-fluoro (pyridine) ~296* Bromo enables cross-coupling; fluoro enhances metabolic stability
3-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-5-(trifluoromethyl)-2-pyridinecarbonitrile Pyridine-triazole 4-Acetyl (triazole), 5-methyl (triazole), 5-CF₃ (pyridine) 295.22 Lipophilic (CF₃); acetyl may improve target binding
4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one Pyrazolone Bromo, bromomethyl, 4'-chlorophenyl 381 (observed [M+H]⁺) High reactivity for alkylation or aryl substitution

*Calculated based on formula C₈H₅BrFN₅.

Key Observations:

  • Bromo vs. Acetyl (Triazole): The bromo group in the target compound offers a site for Suzuki or Ullmann couplings, whereas the acetyl group in the analog may enhance binding to enzymes or receptors through dipole interactions .
  • Fluoro vs.
  • Triazole vs. Pyrazolone Core: Pyrazolone derivatives () exhibit distinct reactivity, such as dihalogenation (e.g., bromomethyl groups), enabling further alkylation or polymerization .

Research Findings and Implications

  • Reactivity: The bromo substituent may facilitate catalytic coupling reactions more efficiently than the acetyl group in ’s compound, which requires deprotection for further modification.
  • Stability: The fluorine atom in the pyridine ring likely improves oxidative stability compared to non-fluorinated analogs, a trait advantageous in drug development .
  • Biological Activity: Triazole-pyridine hybrids are explored as kinase inhibitors or antimicrobial agents; the target compound’s halogenation pattern may optimize interactions with hydrophobic enzyme pockets .

Biological Activity

3-(4-Bromo-5-methyl-1H-1,2,3-triazol-1-yl)-2-fluoropyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a triazole ring and a fluoropyridine moiety, which contribute to its unique biological profile. The presence of bromine and methyl groups enhances its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to 3-(4-Bromo-5-methyl-1H-1,2,3-triazol-1-yl)-2-fluoropyridine have shown activity against various strains of bacteria and fungi.

Compound Target Organism MIC (µg/mL) Reference
3-(4-Bromo-5-methyl-1H-1,2,3-triazol-1-yl)-2-fluoropyridineStaphylococcus aureus4–8
Similar Triazole DerivativeMycobacterium tuberculosis<1

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer properties. The compound under review has shown promising results in inhibiting cancer cell proliferation in vitro. For example:

  • Inhibition of PARP Activity : Certain triazole derivatives have been found to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. This inhibition is crucial for enhancing the efficacy of chemotherapy agents in BRCA-mutant cancers .
Compound Cell Line IC50 (nM) Mechanism
3-(4-Bromo-5-methyl-1H-1,2,3-triazol-1-yl)-2-fluoropyridineMX-1 (BRCA1 mutant)0.3PARP inhibition
Similar Triazole DerivativeCapan-1 (BRCA2 mutant)5.0PARP inhibition

These results indicate that this compound may be effective as part of combination therapy for certain types of cancer.

The biological activities of 3-(4-Bromo-5-methyl-1H-1,2,3-triazol-1-yl)-2-fluoropyridine can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or DNA repair processes.
  • Receptor Interaction : It may also act as an antagonist or agonist at various receptors, influencing cellular signaling pathways.

Case Studies

A recent study evaluated the pharmacokinetics of a related triazole derivative in animal models:

Study Overview

  • Objective : Assess the pharmacokinetic profile and therapeutic efficacy.
  • Methodology : Administered via intravenous and oral routes.
Administration Route Cmax (µg/mL) T½ (h) F (%)
Intravenous592 ± 6226.2 ± 0.9n.a.
Oral108 ± 1840.7

This study highlighted the favorable bioavailability and prolonged half-life, suggesting potential for clinical applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(4-bromo-5-methyl-1H-1,2,3-triazol-1-yl)-2-fluoropyridine, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, brominated intermediates (e.g., 4-bromo-5-methyl-1H-1,2,3-triazole) are coupled with fluoropyridine derivatives under reflux conditions in polar aprotic solvents like DMF. Key intermediates are characterized using 1H^1H NMR, 13C^{13}C NMR, and HRMS. For instance, 1H^1H NMR peaks for the triazole methyl group typically appear at δ 2.3–2.5 ppm, while pyridine fluorines show distinct coupling patterns .

Q. What purification techniques are effective for isolating this compound, and how are yields optimized?

  • Methodological Answer : Medium-pressure liquid chromatography (MPLC) with gradients of ethyl acetate/hexane is commonly used for purification, achieving yields of 70–88% . Recrystallization from dichloromethane/hexane mixtures can further improve purity (>99% by HPLC). Yield optimization often involves controlling reaction stoichiometry (e.g., 1.2–1.5 equivalents of brominated reagents) and inert atmospheres to prevent side reactions .

Q. How are structural analogs of this compound designed to study substituent effects?

  • Methodological Answer : Substituent effects (e.g., replacing bromine with chlorine or methyl groups) are explored by modifying precursor reagents. For example, 3,5-dinitrobenzyl or 4-chloro-3-fluorobenzyl groups are introduced via thioether linkages, with reaction progress monitored by TLC. Analogs are evaluated for electronic effects using Hammett constants and steric parameters .

Advanced Research Questions

Q. How do reaction conditions (e.g., catalyst loading, temperature) influence the regioselectivity of triazole formation?

  • Methodological Answer : Regioselectivity in triazole formation is controlled by catalyst systems. For example, Cu(I) catalysts favor 1,4-disubstituted triazoles, while Ru catalysts yield 1,5-isomers. Temperature (80–110°C) and solvent polarity (DMF vs. THF) also modulate selectivity. Kinetic studies show that higher temperatures accelerate cyclization but may reduce regiocontrol .

Q. What contradictions exist in reported spectroscopic data for this compound, and how are they resolved?

  • Methodological Answer : Discrepancies in 19F^{19}F NMR chemical shifts (e.g., δ -112 to -118 ppm for 2-fluoropyridine) arise from solvent effects (CDCl3_3 vs. DMSO-d6_6). To resolve contradictions, researchers cross-validate assignments using 2D NMR (HSQC, HMBC) and computational modeling (DFT calculations of shielding tensors) .

Q. How can conflicting bioactivity data for structural analogs be analyzed to guide SAR studies?

  • Methodological Answer : Contradictory bioactivity (e.g., antimicrobial vs. inactive analogs) is analyzed using multivariate regression. Key parameters include logP (lipophilicity), H-bond donors, and steric bulk. For example, replacing bromine with smaller substituents (e.g., F) improves membrane permeability but may reduce target binding affinity .

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